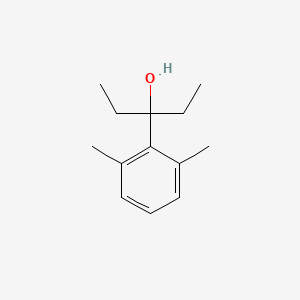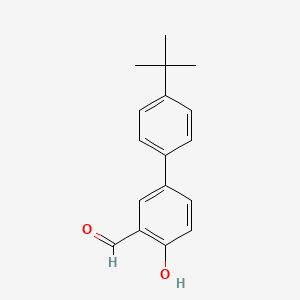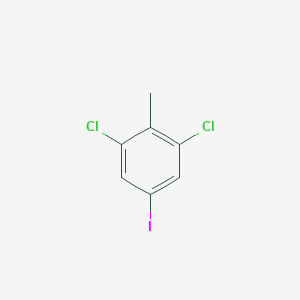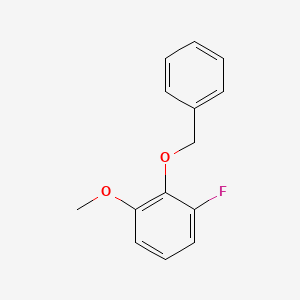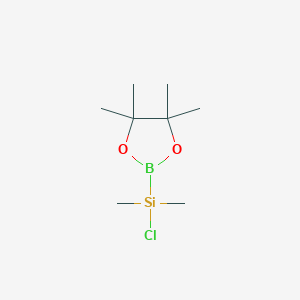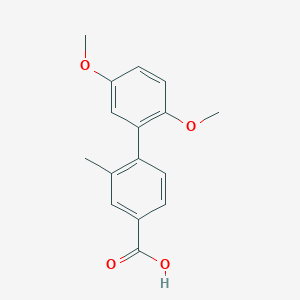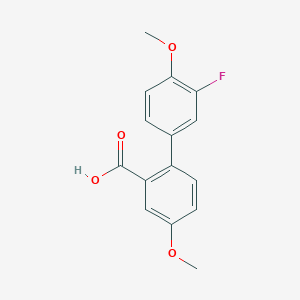![molecular formula C56H52Cl2N4Ru B6289172 Dichloro[5,10,15,20-tetrakis(2,4,6-trimethylphenyl)-21H,23H-porphinato]ruthenium(IV), 98% CAS No. 145698-90-4](/img/structure/B6289172.png)
Dichloro[5,10,15,20-tetrakis(2,4,6-trimethylphenyl)-21H,23H-porphinato]ruthenium(IV), 98%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Dichloro[5,10,15,20-tetrakis(2,4,6-trimethylphenyl)-21H,23H-porphinato]ruthenium(IV), min. 98%” is a chemical compound with the CAS Number: 145698-90-4 . It is supplied by Strem Chemicals, Inc . The compound is characterized by 1 H NMR, IR, and UV-Visible spectroscopy and by X-ray crystallography .
Aplicaciones Científicas De Investigación
Catalytic Activity in Alkene Epoxidation
The dichlororuthenium(IV) complex exhibits remarkable catalytic activity towards the enantioselective epoxidation of alkenes, demonstrating high efficiency and enantioselectivity with various alkenes. This complex's significant catalytic performance, including achieving high turnovers and retaining activity over multiple uses, underlines its potential in asymmetric synthesis and organic transformations (Zhang et al., 2001).
Synthesis and Characterization
Synthetic strategies for tetraarylporphyrins have been reported, including the preparation of dichloro[5,10,15,20-tetrakis(2,4,6-trimethylphenyl)-21H,23H-porphinato]ruthenium(IV) derivatives. These syntheses provide high yields and facilitate the exploration of their chemical properties, contributing to the broader application of porphyrin-based complexes in catalysis and materials science (Made et al., 1988).
Photophysical and Photochemical Properties
The study of metalloporphyrins, including ruthenium complexes, reveals their notable nonlinear optical properties and potential applications in photonic devices. Their behavior under various light excitation conditions offers insights into designing materials for optical switching and computing (Chniti et al., 2016).
Supramolecular Chemistry and Sensor Applications
Metalloporphyrins, such as the dichlororuthenium(IV) complex, demonstrate interesting supramolecular interactions and sensor capabilities. These complexes can form stable structures with specific ligands, indicating their utility in chemical sensing and molecular recognition technologies (Motorina & Lomova, 2010).
Environmental and Green Chemistry
The application of ruthenium porphyrin complexes in the photodegradation of pollutants highlights their role in environmental chemistry. These complexes can act as efficient sensitizers, promoting the breakdown of harmful organic compounds under light exposure, thus contributing to greener and more sustainable chemical processes (Monteiro et al., 2005).
Safety and Hazards
This compound is classified and labeled according to the Globally Harmonized System (GHS). It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding contact with eyes, skin, or clothing, wearing protective gear, and ensuring good ventilation during storage .
Propiedades
IUPAC Name |
dichlororuthenium(2+);5,10,15,20-tetrakis(2,4,6-trimethylphenyl)porphyrin-22,24-diide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C56H52N4.2ClH.Ru/c1-29-21-33(5)49(34(6)22-29)53-41-13-15-43(57-41)54(50-35(7)23-30(2)24-36(50)8)45-17-19-47(59-45)56(52-39(11)27-32(4)28-40(52)12)48-20-18-46(60-48)55(44-16-14-42(53)58-44)51-37(9)25-31(3)26-38(51)10;;;/h13-28H,1-12H3;2*1H;/q-2;;;+4/p-2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVQDTNOZWKOOLS-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=C(C=C(C=C7C)C)C)C8=C(C=C(C=C8C)C)C)C=C4)C9=C(C=C(C=C9C)C)C)[N-]3)C.Cl[Ru+2]Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C56H52Cl2N4Ru |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
953.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(5-Cyano-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanoic acid](/img/structure/B6289103.png)

